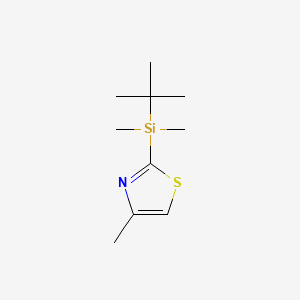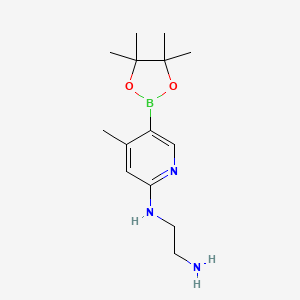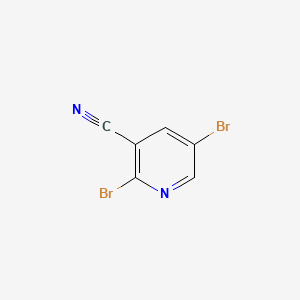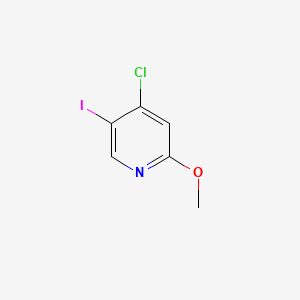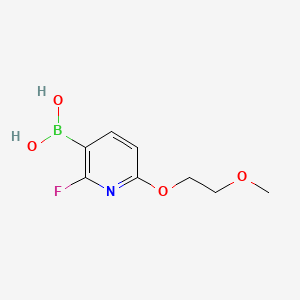
(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid” is a chemical compound with the linear formula C6H7BFNO3 . It is used in various chemical reactions and has a molecular weight of 170.94 .
Chemical Reactions Analysis
This compound can be used as a reagent in various chemical reactions. For instance, it can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions . It can also be used in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 170.94 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources.Applications De Recherche Scientifique
Electrochemical Biosensors
Research has highlighted the use of boronic acids, such as (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid, in the construction of electrochemical biosensors. These biosensors leverage the unique binding properties of boronic acids to diols, such as sugars, enabling the selective detection of various biomolecules. Notably, these biosensors have been developed for monitoring sugars, glycated hemoglobin (HbA1c), and fluoride ions. They offer a non-enzymatic approach to glucose sensing and have potential applications in monitoring blood glucose levels and detecting various compounds like lectins, steroids, and bacteria (Wang et al., 2014).
Environmental Analysis
The compound has been mentioned in the context of environmental analysis, particularly related to the monitoring and understanding of persistent and toxic substances like per- and polyfluoroalkyl substances (PFAS). The review discussed the need for comprehensive monitoring of these substances, including their environmental fate and effects (Munoz et al., 2019).
Medical Diagnostics and Treatment
Boron-containing compounds have been noted for their application in medical diagnostics and treatment. A review on individual BODIPY and BODIPY-based functional materials emphasized their role in molecular sensorics, particularly in sensing biomolecules and bioprocesses. The versatility of these compounds in drug carrier modification and their potential in cancer treatment were also highlighted (Marfin et al., 2017).
Polymer Analysis
A critical review of fluoropolymers, including those related to (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid, focused on the distinct properties and classifications of these materials. The review argued for the differentiation of fluoropolymers from other polymeric and non-polymeric PFAS for hazard assessment or regulatory purposes, emphasizing their unique chemical and physical properties (Henry et al., 2018).
Therapeutic Applications
Boronic acids have been highlighted in drug design for their potential in developing new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. The review discussed the promising prospects of benzoxaborole derivatives in medicinal chemistry and their emerging therapeutic applications (Nocentini et al., 2018).
Propriétés
IUPAC Name |
[2-fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO4/c1-14-4-5-15-7-3-2-6(9(12)13)8(10)11-7/h2-3,12-13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEHUASTXYZYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCCOC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681693 | |
| Record name | [2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid | |
CAS RN |
1253575-61-9 | |
| Record name | [2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

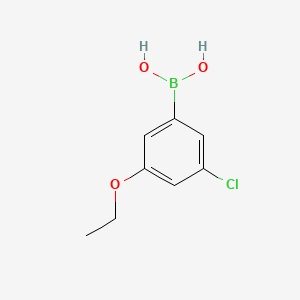
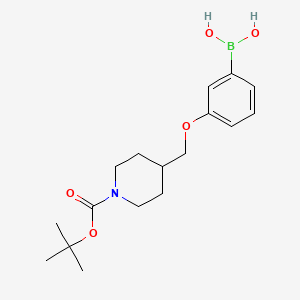
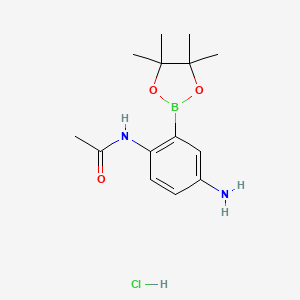
![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)
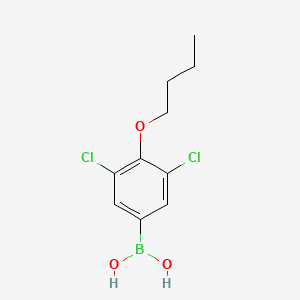
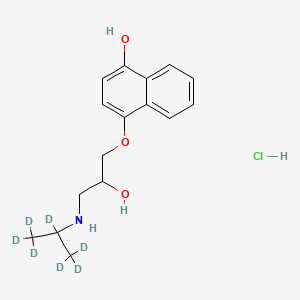
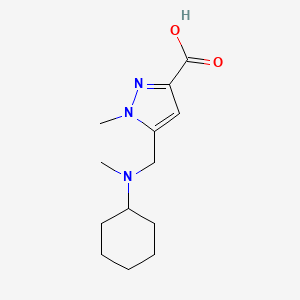
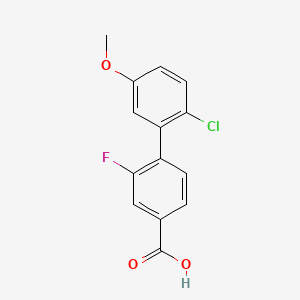
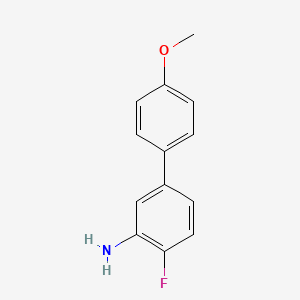
![4-Bromo-6-fluoro-1H-benzo[D]imidazole](/img/structure/B572562.png)
